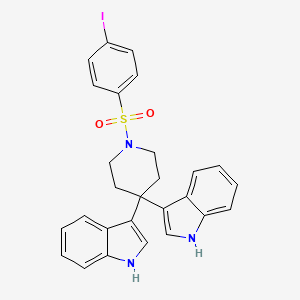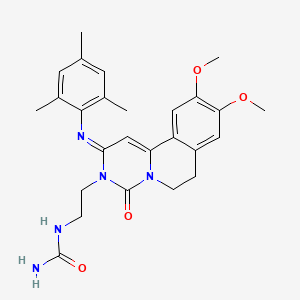
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC6870 is a chemical probe developed by a collaboration between the Structural Genomics Consortium (SGC), Eli Lilly, the Icahn School of Medicine at Mount Sinai, and the Ontario Institute for Cancer Research (OICR). It serves as a potent, selective, and cell-active allosteric inhibitor of PRMT6 .
Preparation Methods
The synthetic route for SGC6870 is not explicitly mentioned in the available literature. it is synthesized as a protein arginine methyltransferase PRMT6 inhibitor. The compound inhibits PRMT6 with an IC50 of 77 ± 6 nM in cell-free assays and 0.8 μM against asymmetric dimethylation of H3R2 by overexpressed PRMT6 in HEK293T cells . Further details on the specific synthetic methods and reaction conditions are yet to be published.
Chemical Reactions Analysis
SGC6870 primarily inhibits PRMT6, a protein arginine methyltransferase. As for the types of reactions it undergoes, it is essential to note that SGC6870 is an allosteric inhibitor. specific chemical reactions or reagents associated with its synthesis are not widely documented. The major product formed from its interaction with PRMT6 is the inhibition of H3R2 dimethylation.
Scientific Research Applications
SGC6870 has significant implications across various scientific fields:
Chemistry: It provides a valuable tool for studying PRMT6 function and regulation.
Biology: Researchers can use SGC6870 to investigate the role of PRMT6 in cellular processes.
Medicine: Understanding PRMT6 inhibition may lead to potential therapeutic applications, especially in cancer research.
Industry: SGC6870’s selectivity and potency make it a useful probe for drug discovery efforts.
Mechanism of Action
SGC6870 exerts its effects by specifically targeting PRMT6. PRMT6 is involved in protein arginine methylation, which plays a crucial role in gene expression, RNA processing, and protein function. By inhibiting PRMT6, SGC6870 disrupts these processes, impacting cellular pathways.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the available data, SGC6870’s uniqueness lies in its selectivity for PRMT6. Its (S)-enantiomer, SGC6870N, serves as an inactive control compound for PRMT6 studies .
Properties
Molecular Formula |
C23H21BrN2O2S |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(5R)-4-(5-bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m1/s1 |
InChI Key |
NIPTUMFVYBXSMZ-JOCHJYFZSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)CN([C@@H]2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC(=CC(=C3)C)C)C(=O)C4=CC=C(S4)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGC6870; SGC-6870 SGC 6870 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1193512.png)



